molecular formula C6H12O3 B13825597 Acetone,ethyl methyl acetal

Acetone,ethyl methyl acetal

Cat. No.: B13825597
M. Wt: 132.16 g/mol
InChI Key: RTXWQAPTDCBWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetone, ethyl methyl acetal, also known as 1,1-diethoxyethane, is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is commonly used as a solvent and in various chemical reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetone, ethyl methyl acetal can be synthesized through the reaction of acetone with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of acetone, ethyl methyl acetal is often carried out using continuous processes. The reaction is typically conducted in a reactor where acetone and ethanol are continuously fed, and the product is continuously removed. The use of a Dean-Stark apparatus or molecular sieves helps in the removal of water, driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

Acetone, ethyl methyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetone, ethyl methyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetone, ethyl methyl acetal involves its ability to act as a protecting group for carbonyl compounds. By forming an acetal, the carbonyl group is rendered inert to nucleophilic attack, allowing for selective reactions at other functional groups. The formation and cleavage of acetals are reversible processes, allowing for the temporary protection of carbonyl groups during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetone, ethyl methyl acetal is unique due to its specific combination of ethyl and methyl groups, which provides distinct reactivity and solubility properties compared to other acetals. Its intermediate properties make it versatile for various applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1,3-dihydroxy-3-methylpentan-2-one

InChI

InChI=1S/C6H12O3/c1-3-6(2,9)5(8)4-7/h7,9H,3-4H2,1-2H3

InChI Key

RTXWQAPTDCBWHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.